Bilastine Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bilastine Ester is a derivative of Bilastine, a second-generation antihistamine. Bilastine is known for its non-sedating properties and is used to treat allergic conditions such as rhinoconjunctivitis and urticaria . This compound, like its parent compound, is designed to provide symptomatic relief from allergic reactions by selectively inhibiting the histamine H1 receptor .

准备方法

The synthesis of Bilastine Ester involves several key steps. One common synthetic route includes the reaction of 2-(4-(1-(2-ethoxyethyl)benzimidazole-2-yl)piperidine-1-yl)ethylphenyl-2-methylpropanoic acid with appropriate esterifying agents . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like N,N-diisopropylethylamine . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

化学反应分析

Hydrolysis to Bilastine

Reaction Overview

Bilastine ester undergoes hydrolysis under basic conditions to yield Bilastine (free carboxylic acid). This reaction is irreversible due to the deprotonation of the carboxylic acid product, driving the equilibrium toward completion .

Mechanism

-

Base-Promoted Hydrolysis (Saponification):

Industrial Process

-

Conditions: Alkali metal hydroxides (e.g., NaOH), polar solvents (e.g., ethanol/water mixtures), 30–100°C .

-

Efficiency: Conducted in a one-pot process to avoid intermediate isolation, enhancing yield and reducing costs .

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst | H₂SO₄ or HCl | NaOH or KOH |

| Solvent | Water/alcohol | Polar aprotic (e.g., DMF) |

| Temperature | 50–80°C | 30–100°C |

| Reversibility | Reversible | Irreversible |

| Industrial Use | Rare | Preferred |

Transesterification

Reaction Overview

Though not directly exploited in Bilastine synthesis, transesterification is a potential side reaction if alcohols are present during ester processing .

Mechanism

-

Acid-Catalyzed Pathway:

-

Base-Catalyzed Pathway:

Industrial Relevance

-

Risk Mitigation: Excess reactant alcohol or selective solvent use prevents unwanted ester exchange during synthesis .

Stability and Degradation Pathways

This compound’s stability is influenced by:

Degradation Products

Synthetic Route and Reaction Optimization

Key Steps in Bilastine Synthesis :

-

Grignard Reaction: Introduces carboxylate precursor.

-

Esterification: Converts intermediate to this compound.

-

Hydrolysis: Final step to yield Bilastine.

Optimization Strategies

-

One-Pot Processing: Combines ester coupling and hydrolysis, reducing steps .

-

Catalyst Selection: Alkali hydroxides improve hydrolysis rate and yield .

Comparative Analysis of Ester Reactivity

| Reaction Type | This compound | General Esters |

|---|---|---|

| Hydrolysis Rate | Moderate | Fast (aryl esters) |

| Transesterification | Low | High (aliphatic esters) |

| Stability in Air | High | Variable |

Industrial Scalability Challenges

科学研究应用

Bilastine Ester has several scientific research applications:

作用机制

Bilastine Ester exerts its effects by selectively binding to and inhibiting the histamine H1 receptor . This prevents the activation of the receptor by histamine, thereby reducing the symptoms of allergic reactions such as itching, swelling, and redness . The molecular targets involved include the histamine H1 receptor on mast cells and other immune cells .

相似化合物的比较

Bilastine Ester is unique compared to other similar compounds due to its high selectivity for the histamine H1 receptor and its non-sedating properties . Similar compounds include:

Cetirizine: Another second-generation antihistamine with similar efficacy but different pharmacokinetic properties.

Fexofenadine: Known for its rapid onset of action and minimal sedative effects.

Desloratadine: A metabolite of loratadine with a longer duration of action.

This compound stands out due to its favorable safety profile and minimal central nervous system effects .

生物活性

Bilastine, an antihistamine compound, is primarily known for its selective action on the H1 histamine receptor. It functions as an inverse agonist, which distinguishes it from traditional antagonists by not only blocking receptor activity but also reducing the receptor's basal activity. This article delves into the biological activity of bilastine, focusing on its pharmacological properties, efficacy in clinical settings, and underlying mechanisms.

1. Pharmacological Properties

1.1 Mechanism of Action

Bilastine exhibits high specificity for the H1 receptor, with an affinity approximately three times greater than cetirizine and five times greater than fexofenadine . Its inverse agonist activity allows it to effectively down-regulate H1 receptor-mediated responses, which is particularly beneficial in treating allergic conditions.

1.2 Pharmacokinetics

- Absorption and Bioavailability : Bilastine is rapidly absorbed after oral administration, reaching peak plasma concentrations (C_max) of approximately 220 ng/mL within 1-1.5 hours. The bioavailability is around 60%, which can decrease by about 30% when taken with food or grapefruit juice .

- Distribution and Metabolism : Approximately 84-90% of bilastine binds to plasma proteins. Notably, bilastine is not significantly metabolized by the liver and does not interact with cytochrome P450 enzymes, minimizing drug-drug interactions .

- Elimination : The elimination half-life is about 14.5 hours, with most of the drug excreted unchanged in feces (67%) and urine (33%) .

2. Efficacy in Clinical Studies

2.1 Allergic Rhinitis and Chronic Urticaria

Several studies have demonstrated bilastine's efficacy in managing symptoms of allergic rhinitis and chronic urticaria (CU). In a clinical trial involving 128 patients with CU refractory to standard doses of H1 antihistamines, switching to bilastine showed non-inferiority in treatment efficacy compared to a double dose of standard antihistamines .

Table 1: Clinical Efficacy of Bilastine in Allergic Conditions

| Study Type | Condition | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|---|

| Randomized Controlled Trial | Chronic Urticaria | 128 | 7 days | Non-inferiority to double-dose H1AH |

| Open-label Study | Allergic Rhinitis | Varies | Varies | Significant reduction in nasal symptoms |

3. In Vitro Studies

In vitro studies have elucidated bilastine's action on intracellular signaling pathways associated with the H1 receptor. For instance, bilastine has been shown to suppress histamine-induced increases in inositol phosphates (IPs) formation in a dose-dependent manner . Furthermore, it inhibited the release of pro-inflammatory cytokines such as IL-4 and TNF-α from human mast cells, highlighting its anti-inflammatory properties beyond mere antihistaminic effects .

3.1 Cellular Effects

- Calcium Mobilization : Bilastine reduced calcium oscillations induced by constitutive H1 receptor activity in HeLa cells, demonstrating its role in modulating intracellular calcium levels associated with allergic responses .

- Gene Expression : It has been observed that bilastine down-regulates basal H1R gene expression, which may contribute to alleviating symptoms during peak pollen periods .

4. Case Studies

A notable case study involved a patient suffering from severe allergic rhinitis who was switched from a first-generation antihistamine to bilastine. The patient reported significant improvement in symptoms with minimal side effects, reinforcing bilastine's favorable safety profile compared to older antihistamines that often cause sedation .

属性

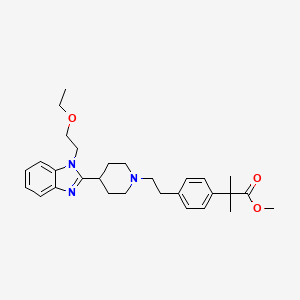

分子式 |

C29H39N3O3 |

|---|---|

分子量 |

477.6 g/mol |

IUPAC 名称 |

methyl 2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoate |

InChI |

InChI=1S/C29H39N3O3/c1-5-35-21-20-32-26-9-7-6-8-25(26)30-27(32)23-15-18-31(19-16-23)17-14-22-10-12-24(13-11-22)29(2,3)28(33)34-4/h6-13,23H,5,14-21H2,1-4H3 |

InChI 键 |

AWUXQUVYMUBJSG-UHFFFAOYSA-N |

规范 SMILES |

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。